molecular formula C24H24F3N3O2 B11459832 N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-3-methylbenzamide

N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-3-methylbenzamide

Cat. No.: B11459832
M. Wt: 443.5 g/mol
InChI Key: IJVVTEQEUNQBFC-UHFFFAOYSA-N
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Description

N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-3-methylbenzamide is a complex organic compound that features a unique combination of functional groups, including a cyclohexyl ring, a phenyl group, a trifluoromethyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-3-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between a 1,2-diketone and an amine. For example, the reaction between benzil and cyclohexylamine in the presence of an acid catalyst can yield the desired imidazole ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a reagent such as trifluoromethyl iodide in the presence of a base like potassium carbonate.

    Coupling with 3-Methylbenzoic Acid: The final step involves coupling the imidazole derivative with 3-methylbenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the condensation and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-3-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives with reduced carbonyl groups.

    Substitution: Nitro or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-3-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various synthetic pathways.

    Material Science: The compound’s trifluoromethyl group imparts unique physical and chemical properties, making it useful in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-3-methylbenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-benzamide
  • N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide

Uniqueness

N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-3-methylbenzamide is unique due to the presence of the 3-methylbenzamide moiety, which can influence its chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C24H24F3N3O2

Molecular Weight

443.5 g/mol

IUPAC Name

N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]-3-methylbenzamide

InChI

InChI=1S/C24H24F3N3O2/c1-16-9-8-12-18(15-16)21(31)29-23(24(25,26)27)22(32)30(19-13-6-3-7-14-19)20(28-23)17-10-4-2-5-11-17/h2,4-5,8-12,15,19H,3,6-7,13-14H2,1H3,(H,29,31)

InChI Key

IJVVTEQEUNQBFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2(C(=O)N(C(=N2)C3=CC=CC=C3)C4CCCCC4)C(F)(F)F

Origin of Product

United States

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